molecular formula C11H17NO4 B1455038 (1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 953061-58-0

(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B1455038
CAS No.: 953061-58-0
M. Wt: 227.26 g/mol
InChI Key: XHSWPMLWCOQLSC-VGTGIXBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS: 953061-58-0) is a bicyclic amino acid derivative featuring a rigid 3-azabicyclo[3.1.0]hexane core. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes. This compound is widely utilized as a building block in peptide synthesis and pharmaceutical intermediates due to its conformational constraints, which can improve target binding specificity .

Molecular Formula: C₁₁H₁₇NO₄ Molecular Weight: 227.26 g/mol Key Applications:

  • Intermediate in protease inhibitor development.
  • Conformationally restricted proline analog in peptide design.
  • Substrate for coupling reactions (e.g., amide bond formation) .

Properties

IUPAC Name

(1S,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)11-4-6(11)5-12-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7?,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSWPMLWCOQLSC-VGTGIXBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C12CC1CNC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@]12C[C@H]1CNC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743910
Record name (1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953061-58-0
Record name (1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Patent-Described Route to 3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid Core

A classical preparation method, detailed in US Patent US4255334A, outlines the synthesis of 3-azabicyclo(3.1.0)hexane-2-carboxylic acid, which forms the core structure of the target compound. The process involves the following key steps:

This route yields a mixture of cis/trans isomers, which can be separated by fractional crystallization or ion-exchange chromatography. The final product is confirmed by NMR and other spectral analyses consistent with literature data.

Asymmetric Synthesis via DMAP Catalytic Cyclization and Simmons-Smith Reaction

A more recent and stereoselective method was reported in the Chinese Journal of Organic Chemistry (2014), focusing on the asymmetric synthesis of 2-azabicyclo[3.1.0]hexane-3-carboxylic acid derivatives with Boc protection:

  • Amino Protection: The amino group is protected using tert-butoxycarbonyl groups to afford stability during subsequent transformations.
  • DMAP Catalytic Cyclization: Using 4-dimethylaminopyridine (DMAP) as a catalyst, cyclization of protected glutamic acid derivatives occurs efficiently, with optimized molar ratios (e.g., n(DMAP):n(di-tert-butyl dicarbonate):n(pyridine) = 0.40:4.0:1.0) yielding up to 82%.
  • Reduction-Dehydration and Alkene Formation: Subsequent reduction and dehydration steps convert intermediates into alkenes suitable for cyclopropanation.
  • Asymmetric Simmons-Smith Cyclopropanation: This key step introduces the bicyclic [3.1.0] ring system with stereochemical control. Reaction time influences the cis/trans isomer ratio, with optimal conditions at 19.5 hours yielding a 6:1 cis/trans ratio.
  • Hydrolysis: Final hydrolysis converts intermediates to the carboxylic acid form.

The overall yield of this asymmetric route is approximately 30%, with a diastereomeric excess (de) of 72%, indicating significant stereoselectivity. The intermediates and final products were characterized by ^1H and ^13C NMR, and X-ray diffraction confirmed stereochemistry.

Comparative Data Table of Key Preparation Methods

Step/Feature Patent Route (US4255334A) Asymmetric Route (Chinese J. Org. Chem., 2014)
Starting Material cis-Ethyl 2-cyanocyclopropylcarboxylate Glutamic acid derivatives
Amino Protection Not explicitly Boc-protected in initial steps tert-Butoxycarbonyl (Boc) protection
Key Cyclization Potassium cyanide and methanesulfonic acid in glacial acetic acid DMAP-catalyzed cyclization
Stereocontrol Mixture of cis/trans isomers, separable Asymmetric Simmons-Smith reaction with 72% de
Yield Not explicitly stated for final step 30% overall
Isomer Separation Fractional crystallization or ion exchange chromatography Reaction time control for cis/trans ratio (best 6:1 at 19.5 h)
Characterization NMR, spectral analyses ^1H NMR, ^13C NMR, X-ray diffraction

Research Findings and Notes

  • The patent method provides a robust chemical route to the bicyclic acid core but results in isomeric mixtures requiring further separation.
  • The asymmetric method improves stereoselectivity, crucial for pharmaceutical applications where enantiopurity affects biological activity.
  • Reaction conditions such as catalyst ratios, reaction time, and temperature are critical parameters influencing yield and stereochemical outcome.
  • The Boc protection step is essential for stabilizing the amino functionality during cyclization and subsequent transformations.
  • Both methods rely on careful purification and characterization to confirm structure and purity.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a precursor in the synthesis of various pharmaceutical agents. Its bicyclic structure is conducive to modifications that can enhance biological activity.

  • Case Study : Research has indicated that derivatives of azabicyclo compounds can exhibit significant activity against specific disease targets, including cancer and bacterial infections. The ability to modify the tert-butoxycarbonyl group allows for the introduction of various functional groups that can enhance efficacy.

Organic Synthesis

(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid serves as a versatile building block in organic synthesis.

  • Synthetic Pathways : The compound can be utilized in the formation of more complex structures through reactions such as:
    • Nucleophilic substitutions
    • Coupling reactions

These reactions are essential for creating novel compounds that may have therapeutic applications.

Biological Studies

The compound's structure allows it to interact with biological systems, making it a subject of interest in pharmacological studies.

  • Potential Applications : Investigations into the effects of this compound on enzyme activity and receptor binding are ongoing, with preliminary results suggesting possible inhibitory effects on certain biological pathways.

Data Table of Research Findings

Application AreaDescriptionKey Findings
Medicinal ChemistryPrecursor for pharmaceutical agentsActive derivatives against cancer and bacteria
Organic SynthesisBuilding block for complex organic compoundsUseful in nucleophilic substitutions and coupling
Biological StudiesInteraction with biological systemsPotential inhibitory effects on enzyme activity

Mechanism of Action

The mechanism by which (1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The tert-butoxycarbonyl group serves as a protecting group, allowing selective reactions to occur at other sites within the molecule. This enables the synthesis of complex structures with high precision.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s analogs differ primarily in substituents at the 6,6-positions of the bicyclic core or modifications to the carboxylic acid/Boc groups. These changes influence molecular weight, lipophilicity, and reactivity.

Table 1: Key Structural Analogs and Properties
Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features/Applications
Target Compound None C₁₁H₁₇NO₄ 227.26 953061-58-0 Base structure; Boc protection, peptide synthesis .
6,6-Dimethyl Analog 6,6-dimethyl C₁₃H₂₁NO₄ 255.31 219754-02-6 Enhanced lipophilicity; used in API synthesis (e.g., antiviral agents) .
6,6-Dichloro Analog 6,6-dichloro C₁₁H₁₅Cl₂NO₄ 296.14 1932796-74-1 Halogenated; potential improved metabolic stability; toxicological concerns .
6,6-Difluoro Analog 6,6-difluoro C₁₁H₁₅F₂NO₄ 263.24 1400990-36-4 Electron-withdrawing effects; altered solubility; CNS drug candidate .
Ethyl Ester Derivative Ethyl ester C₁₃H₂₁NO₆ 285.30 EN300-12911082 Esterification for prodrug strategies; improved membrane permeability .

Reactivity and Functionalization

  • Boc Deprotection : All analogs undergo Boc removal under acidic conditions (e.g., TFA), but electron-withdrawing groups (e.g., Cl, F) may accelerate hydrolysis .
  • Carboxylic Acid Reactivity : The unsubstituted target compound shows higher reactivity in amide coupling (e.g., HATU-mediated) compared to sterically hindered analogs like the 6,6-dimethyl derivative .

Biological Activity

(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, also known by its CAS number 2166350-24-7, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound, providing a comprehensive overview of its significance in medicinal chemistry.

  • Molecular Formula : C11_{11}H17_{17}NO4_4
  • Molecular Weight : 227.26 g/mol
  • CAS Number : 2166350-24-7

Synthesis

The synthesis of this compound has been optimized to produce high yields of the compound with minimal by-products. Recent studies have demonstrated methods for obtaining various stereoisomers through adjustments in reaction conditions and purification techniques such as chromatography on chiral stationary phases .

Research indicates that this compound may interact with specific biological pathways, potentially influencing neurotransmitter systems or acting as an inhibitor of certain enzymes. The presence of the azabicyclo structure suggests it may mimic natural substrates or inhibitors in biological systems.

Pharmacological Studies

A series of pharmacological evaluations have been conducted to assess the activity of this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating potential applications in treating infections.
  • Cytotoxicity : In vitro assays have shown that the compound can induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent. The specific mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values suggesting significant potency against certain types of cancer cells .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The findings revealed that treatment with the compound reduced oxidative stress markers and improved neuronal survival rates, highlighting its potential therapeutic role in neurodegenerative diseases .

Data Summary Table

PropertyValue
Molecular FormulaC11_{11}H17_{17}NO4_4
Molecular Weight227.26 g/mol
CAS Number2166350-24-7
Antimicrobial ActivityEffective against multiple strains
CytotoxicityIC50 values indicate significant activity against cancer cells
Neuroprotective EffectsReduced oxidative stress; improved neuronal survival

Q & A

Basic: What are the key challenges in synthesizing (1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, and how are they addressed?

The synthesis of this bicyclic compound requires precise stereochemical control due to its fused cyclopropane and azabicyclo[3.1.0]hexane structure. Key challenges include:

  • Diastereoselectivity : Intramolecular cyclopropanation via atom-transfer radical cyclization (ATRC) or copper-mediated oxidative cyclization is critical. For example, CuBr or CuBr₂/PhIO₂ systems enable carbocupration of alkenes, achieving stepwise cyclization with >90% diastereoselectivity .
  • Protection/Deprotection : The tert-butoxycarbonyl (Boc) group is introduced early to stabilize the amine during synthesis. Acidic or catalytic hydrogenation conditions are used for deprotection without disrupting the bicyclic core .
  • Resolution : Chiral chromatography or diastereomeric salt formation resolves enantiomers, as seen in the synthesis of all four stereoisomers .

Advanced: How can computational modeling predict the stereochemical outcomes of cyclopropanation reactions in this compound’s synthesis?

Density functional theory (DFT) and ab initio calculations analyze transition-state energies to rationalize cis/trans selectivity. For example:

  • Cis preference : Calculations show lower activation energy for cis configurations due to reduced steric hindrance between the Boc group and bicyclic core during cyclization .
  • Substituent effects : Electron-withdrawing groups on the bicyclic scaffold increase ring strain, favoring endo transition states in cyclopropanation. These insights guide solvent selection (e.g., polar aprotic solvents stabilize charged intermediates) .

Basic: What analytical techniques are essential for characterizing this compound’s purity and stereochemistry?

  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB, with mobile phases of hexane/isopropanol (90:10) .
  • NMR : ¹H and ¹³C NMR confirm bicyclic structure. Key signals include:
    • Cyclopropane protons : δ 1.2–1.8 ppm (geminal coupling, J = 4–6 Hz).
    • Boc group : δ 1.4 ppm (singlet for tert-butyl) and δ 155–160 ppm (carbonyl in ¹³C) .
  • X-ray crystallography : Validates absolute stereochemistry, particularly for drug-intermediate derivatives .

Advanced: How does this compound serve as a building block in medicinal chemistry, particularly for enzyme inhibitors?

The bicyclic core mimics proline’s rigid conformation, making it valuable in designing inhibitors:

  • IDH1 inhibitors : Derivatives like 6-[(1S,5R)-6-ethoxycarbonyl-3-azabicyclo[3.1.0]hexan-3-yl]-2-isopentyloxy-pyridine-3-carboxylic acid inhibit mutant isocitrate dehydrogenase 1 (R132H IDH1), a target in acute myeloid leukemia. Coupling with adamantane derivatives via HATU/EDC yields nanomolar-potency compounds .
  • Protease inhibitors : The bicyclic scaffold enhances binding to S1/S3 pockets of serine proteases, improving metabolic stability over linear peptides .

Basic: What safety precautions are critical when handling this compound in the lab?

  • Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and goggles (H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation (H335). P95 respirators are recommended for aerosol-prone steps .
  • Waste disposal : Neutralize acidic byproducts (e.g., TFA from Boc deprotection) with bicarbonate before disposal .

Advanced: How can reaction conditions be optimized to scale up synthesis while maintaining stereochemical integrity?

  • Catalyst loading : Reduce CuBr₂ from 10 mol% to 2 mol% by adding PhIO₂ as a stoichiometric oxidant, minimizing metal contamination .
  • Solvent selection : Replace DMF with butyronitrile for higher boiling points (100°C), enabling longer reaction times without decomposition .
  • Workflow : Employ continuous flow chemistry for cyclopropanation steps to enhance reproducibility and yield (>80%) .

Basic: What are the thermodynamic stability considerations for the bicyclic core under varying pH conditions?

  • Acidic conditions (pH < 3) : The Boc group hydrolyzes, but the bicyclic core remains intact.
  • Basic conditions (pH > 10) : Ring-opening occurs via nucleophilic attack on the cyclopropane, forming linear imine intermediates. Stability is confirmed via accelerated degradation studies (40°C/75% RH for 14 days) .

Advanced: How does the compound’s stereochemistry influence its biological activity in enzyme inhibition assays?

  • (1S,5R) vs. (1R,5S) : The (1S,5R) configuration aligns the carboxylic acid with IDH1’s active-site lysine (K212), increasing binding affinity by 10-fold compared to the (1R,5S) enantiomer .
  • Cis vs. trans : Cis isomers exhibit higher conformational rigidity, reducing entropy penalties upon binding (ΔΔG = −2.3 kcal/mol) .

Basic: What synthetic routes enable functionalization of the carboxylic acid moiety?

  • Esterification : React with ethyl chloroformate/DMAP to yield ethyl esters, improving cell permeability for biological assays .
  • Amide coupling : Use HATU/DIPEA with amines (e.g., adamantane derivatives) to generate prodrugs or targeted inhibitors .

Advanced: Can this compound be used in photochemical or electrochemical studies, and what insights can be gained?

  • Photochemical ring-opening : UV irradiation (254 nm) cleaves the cyclopropane, generating diradical intermediates detectable via EPR spectroscopy. This informs stability under light-exposed storage .
  • Electrochemical reduction : Cyclic voltammetry reveals reduction potentials at −1.2 V (vs. Ag/AgCl), correlating with the Boc group’s electron-withdrawing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 2
(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.